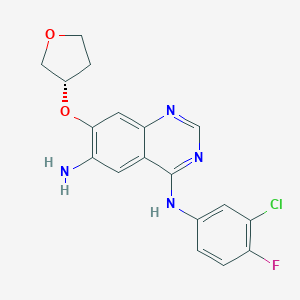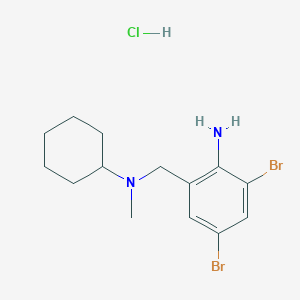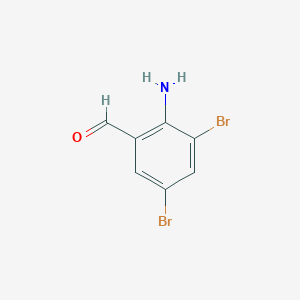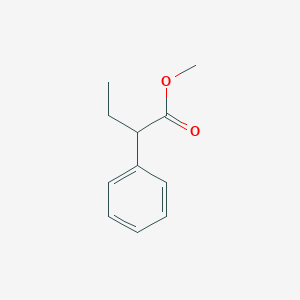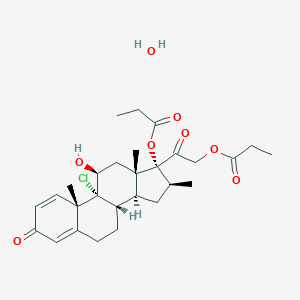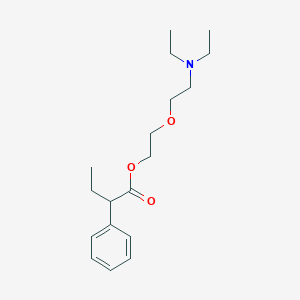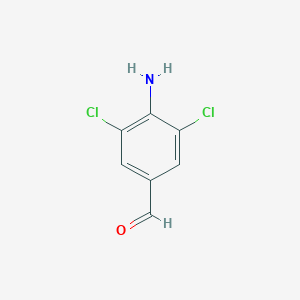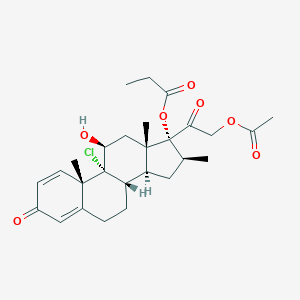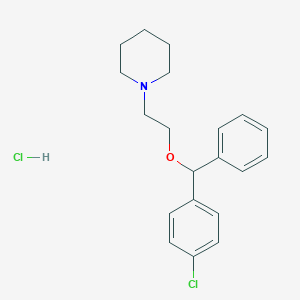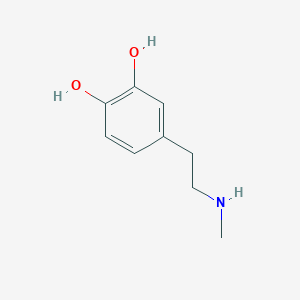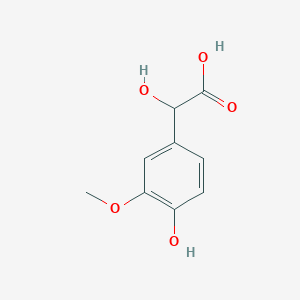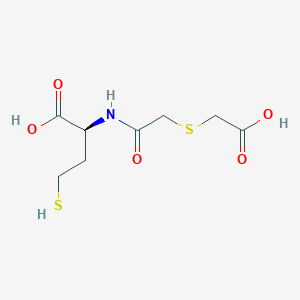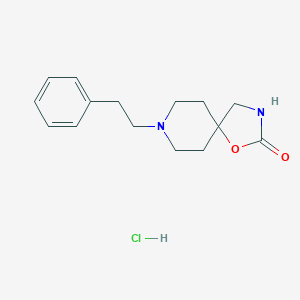
1-Benzylaziridine
Overview
Description
1-Benzylaziridine is an organic compound with the molecular formula C₉H₁₁N. It is a derivative of aziridine, where the aziridine ring is substituted with a benzyl group. Aziridines are three-membered nitrogen-containing heterocycles, known for their high ring strain and reactivity. The benzyl group in this compound adds to its chemical versatility, making it a valuable intermediate in organic synthesis.
Mechanism of Action
1-Benzylaziridine, also known as N-Benzylaziridine, is a chemical compound with the molecular formula C9H11N . This compound is part of the aziridine family, which are highly strained three-membered rings . The mechanism of action of this compound involves several aspects, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Aziridines, in general, are known for their high reactivity due to the strain in the three-membered ring . This makes them useful in various chemical reactions and synthesis processes .
Mode of Action
The mode of action of this compound primarily involves nucleophilic ring-opening reactions . The strain in the aziridine ring makes it highly reactive to attack from nucleophilic species . This reactivity is utilized in various synthetic processes, including the formation of polyamines .
Biochemical Pathways
Aziridines are known to be involved in the synthesis of nitrogen-containing biologically active molecules . They are used in the formation of various building blocks, including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
The high reactivity of aziridines, including this compound, can lead to various chemical transformations, which can have significant effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other chemical species can potentially influence the reactivity and stability of aziridines .
Biochemical Analysis
Biochemical Properties
This property has prompted decades of investigation into their chemical synthesis and utilization in various industries .
Cellular Effects
Polymers resulting from the polymerization of ring-strained nitrogen-containing monomers like aziridines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Molecular Mechanism
Aziridines are known to undergo anionic and cationic ring-opening polymerization . This process involves the breaking of the strained three-membered ring, leading to the formation of polymers .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions . Phase I reactions introduce or unmask a hydrophilic group in the drug, while phase II reactions conjugate the drug with a polar molecule .
Transport and Distribution
The transport and distribution of a compound within cells and tissues generally involve interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylaziridine can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethylene oxide under basic conditions. This reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by ring closure to form the aziridine ring.
Another method involves the reduction of N-benzylideneaniline using a reducing agent such as lithium aluminum hydride. This reduction leads to the formation of this compound through the intermediate formation of an imine.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylaziridine undergoes a variety of chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of N-oxides.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, sodium methoxide, and thiols are commonly used. Reactions are typically carried out in polar solvents like methanol or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or peracids are used as oxidizing agents, often in the presence of a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions on the benzyl group.
Major Products Formed:
Nucleophilic Ring Opening: Products include aziridine derivatives with various substituents, depending on the nucleophile used.
Oxidation: N-oxides of this compound.
Substitution: Substituted benzylaziridines, such as bromobenzylaziridine or nitrobenzylaziridine.
Scientific Research Applications
1-Benzylaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound derivatives as potential therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry: In the polymer industry, this compound is used in the synthesis of polyamines and other nitrogen-containing polymers. These materials have applications in coatings, adhesives, and sealants.
Comparison with Similar Compounds
Aziridine: The parent compound of 1-Benzylaziridine, with a simpler structure and similar reactivity.
N-Benzylaziridine: A closely related compound with similar chemical properties.
Azetidine: A four-membered nitrogen-containing ring, less strained than aziridine but with similar reactivity.
Uniqueness of this compound: this compound stands out due to the presence of the benzyl group, which enhances its reactivity and versatility in chemical synthesis. This substitution allows for a broader range of chemical transformations and applications compared to simpler aziridines.
Properties
IUPAC Name |
1-benzylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASDNPHWJOQUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148037 | |
| Record name | Aziridine, 1-benzyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-42-6 | |
| Record name | 1-Benzylaziridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylethylenimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylaziridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aziridine, 1-benzyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYLETHYLENIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LG9J0U7NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


